Cas no 858448-36-9 (2,4-dimethyl-1H-pyrrol-3-amine)

2,4-Dimethyl-1H-pyrrol-3-amine is a substituted pyrrole derivative characterized by its amine functional group at the 3-position and methyl groups at the 2- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical building blocks. Its structural features enable selective reactivity in nucleophilic and electrophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The presence of the amine group allows for further functionalization, while the methyl substituents enhance stability and influence regioselectivity. This compound is typically handled under inert conditions due to its sensitivity to oxidation. Suitable for research and industrial applications requiring pyrrole-based scaffolds.
2,4-dimethyl-1H-pyrrol-3-amine structure
858448-36-9 structure
Product Name:2,4-dimethyl-1H-pyrrol-3-amine
CAS No:858448-36-9
MF:C6H10N2
MW:110.157001018524
CID:5850000
PubChem ID:18801784
Update Time:2025-10-31

2,4-dimethyl-1H-pyrrol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrol-3-amine, 2,4-dimethyl-
    • 2,4-Dimethyl-1h-pyrrol-3-amine
    • CS-0307186
    • AKOS002669541
    • 858448-36-9
    • EN300-1849197
    • 2,4-dimethyl-1H-pyrrol-3-amine
    • Inchi: 1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3
    • InChI Key: IMNSKTAAUACXNT-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C(N)=C1C

Computed Properties

  • Exact Mass: 110.084398327g/mol
  • Monoisotopic Mass: 110.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 82.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 41.8Ų

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377856-50mg
2,4-Dimethyl-1h-pyrrol-3-amine
858448-36-9 98%
50mg
¥19699.00 2024-04-28

Additional information on 2,4-dimethyl-1H-pyrrol-3-amine

Recent Advances in the Study of 2,4-dimethyl-1H-pyrrol-3-amine (CAS: 858448-36-9) and Its Applications in Chemical Biology and Medicine

The compound 2,4-dimethyl-1H-pyrrol-3-amine (CAS: 858448-36-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its pyrrole core with methyl substitutions at the 2 and 4 positions, has demonstrated promising biological activities and synthetic utility. Recent studies have explored its potential as a building block for drug development, particularly in the design of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2,4-dimethyl-1H-pyrrol-3-amine as a key intermediate in the synthesis of novel JAK2 inhibitors. The researchers demonstrated that incorporation of this pyrrole derivative into their lead compounds resulted in improved selectivity against JAK2 over other kinases in the JAK family. Molecular docking studies suggested that the steric and electronic properties conferred by the 2,4-dimethyl substitution pattern were critical for this selectivity enhancement.

In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 2,4-dimethyl-1H-pyrrol-3-amine showed potent activity against drug-resistant strains of Staphylococcus aureus. The lead compound in this series, featuring a 5-nitro substitution on the pyrrole ring, exhibited MIC values of ≤2 μg/mL against MRSA while showing minimal cytotoxicity against human cell lines. This work highlights the potential of 858448-36-9 derivatives as scaffolds for developing new antibiotics to address the growing threat of antimicrobial resistance.

From a synthetic chemistry perspective, recent advances have been made in the efficient production of 2,4-dimethyl-1H-pyrrol-3-amine. A 2024 Organic Process Research & Development paper described an improved synthetic route that achieves 85% overall yield from commercially available starting materials, representing a significant improvement over previous methods. This development is particularly important as it addresses one of the key limitations in the broader application of this compound - the previously challenging scalability of its synthesis.

The pharmacological profile of 2,4-dimethyl-1H-pyrrol-3-amine derivatives continues to be elucidated. Recent in vivo studies in rodent models have shown that certain derivatives exhibit favorable pharmacokinetic properties, including good oral bioavailability and reasonable half-lives. However, challenges remain in optimizing metabolic stability, as the pyrrole ring appears susceptible to oxidative metabolism in some cases. Current research efforts are focused on structural modifications that can preserve the desirable biological activities while improving metabolic stability.

Looking forward, the unique properties of 2,4-dimethyl-1H-pyrrol-3-amine position it as a versatile scaffold for medicinal chemistry. Its relatively small size and the potential for diverse substitution patterns make it particularly attractive for fragment-based drug discovery approaches. Several pharmaceutical companies have included derivatives of this compound in their screening libraries, and we anticipate seeing more clinical candidates based on this scaffold in the coming years.

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